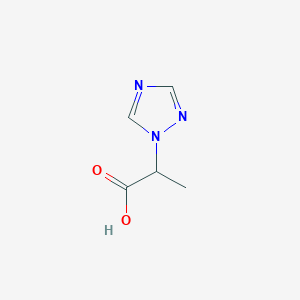
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride, also known as DMPPAH, is a key component of many lab experiments and research studies. It is a white crystalline powder with a molecular weight of 203.7 g/mol. DMPPAH is a derivative of pyrazolone, a heterocyclic compound with a five-membered ring composed of three carbon atoms and two nitrogen atoms. It is a versatile compound that is used in a variety of applications, including drug synthesis, biochemistry, and pharmacology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride can be achieved through a multi-step synthesis pathway involving the reaction of several starting materials.
Starting Materials
2,4-dimethylbenzaldehyde, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, ethanol
Reaction
Step 1: Condensation of 2,4-dimethylbenzaldehyde and hydrazine hydrate to form 2,4-dimethylphenylhydrazine, Step 2: Reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to yield 5-(2,4-Dimethyl-phenyl)-2,4-dihydro-3H-pyrazol-3-one, Step 3: Reduction of 5-(2,4-Dimethyl-phenyl)-2,4-dihydro-3H-pyrazol-3-one with sodium borohydride to form 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine, Step 4: Formation of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride through the reaction of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine with hydrochloric acid in ethanol
Wirkmechanismus
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride acts as a substrate for the enzyme monoamine oxidase (MAO). MAO is responsible for the metabolism of neurotransmitters such as dopamine and serotonin. When 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is present, MAO binds to it and catalyzes the oxidation of the substrate, releasing hydrogen peroxide and an aldehyde as byproducts. The aldehyde is then further metabolized by aldehyde dehydrogenase into an inactive form.
Biochemische Und Physiologische Effekte
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, as it can reduce the neurotoxicity of certain drugs and protect against neurodegenerative diseases. Additionally, it has been shown to have anticonvulsant and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and its synthesis process is straightforward. Additionally, it has a wide range of applications, making it a versatile compound for research. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to work with. Additionally, it is toxic in high concentrations, so it must be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride. One potential direction is to further explore its biochemical and physiological effects, in particular its neuroprotective and neurodegenerative properties. Additionally, further research could be done on its potential applications in drug synthesis and pharmacology. Finally, research could be done to explore the potential of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It is also used as a reagent in the synthesis of pharmaceuticals, such as tricyclic antidepressants and antipsychotics. Additionally, it is used as a biochemical probe to study the structure and function of various enzymes.
Eigenschaften
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXIWXFGCGPDPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)








![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)
![[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1317944.png)

